

# Stereochemistry of (4R)-Hept-2-en-4-ol: A Technical Overview

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Compound of Interest		
Compound Name:	(4R)-Hept-2-en-4-ol	
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(4R)-Hept-2-en-4-ol, a chiral allylic alcohol, represents a valuable stereochemical building block in organic synthesis. Its defined stereocenter at the C4 position, coupled with the reactivity of the hydroxyl group and the carbon-carbon double bond, makes it a target of interest for the synthesis of complex molecules with specific biological activities. This technical guide provides an overview of the stereochemistry, synthesis, and characterization of (4R)-Hept-2-en-4-ol, based on established principles of organic chemistry, though specific experimental data for this exact enantiomer is limited in publicly available literature.

### **Physicochemical Properties**

A summary of the computed physicochemical properties for **(4R)-Hept-2-en-4-ol** is presented in Table 1. Experimental data, particularly optical rotation, is not readily available in the surveyed literature.



Property	Value	Source
Molecular Formula	C7H14O	PubChem[1]
Molecular Weight	114.19 g/mol	PubChem[1]
IUPAC Name	(4R)-hept-2-en-4-ol	PubChem[1]
SMILES	CCCINVALID-LINKO	PubChem[1]
InChlKey	DODCYMXUZOEOQF- ZETCQYMHSA-N	PubChem[1]
CAS Number	821785-01-7	PubChem[1]
Computed XLogP3	1.7	PubChem[1]
Topological Polar Surface Area	20.2 Ų	PubChem[1]

## **Spectroscopic Characterization (Predicted)**

While specific experimental spectra for **(4R)-Hept-2-en-4-ol** are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, carbinol, and alkyl protons. Key expected shifts (in ppm, relative to TMS) would include:

- Vinyl protons (C2-H and C3-H): ~5.4-5.8 ppm, appearing as complex multiplets due to coupling to each other and the C4 proton.
- Carbinol proton (C4-H): ~4.0-4.2 ppm, a multiplet coupled to the protons on C3 and C5.
- Hydroxyl proton (OH): A broad singlet, with its chemical shift dependent on concentration and solvent.
- Methylene protons (C5-H<sub>2</sub>): ~1.4-1.6 ppm, multiplets.
- Methyl protons (C1-H₃ and C7-H₃): ~1.7 ppm (doublet, C1) and ~0.9 ppm (triplet, C7).



<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum would be expected to display seven unique signals corresponding to each carbon atom in the molecule. Predicted chemical shifts (in ppm) are:

- Vinyl carbons (C2 and C3): ~125-135 ppm.
- Carbinol carbon (C4): ~70-75 ppm.
- Alkyl carbons (C1, C5, C6, C7): In the upfield region, ~10-40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands (in cm<sup>-1</sup>):

- O-H stretch: A strong and broad band in the region of 3200-3600 cm<sup>-1</sup>.
- C-H stretch (sp<sup>2</sup>): A sharp band just above 3000 cm<sup>-1</sup>.
- C-H stretch (sp³): Sharp bands just below 3000 cm<sup>-1</sup>.
- C=C stretch: A medium intensity band around 1650-1670 cm<sup>-1</sup>.
- C-O stretch: A strong band in the region of 1000-1100 cm<sup>-1</sup>.

# Stereoselective Synthesis: A Methodological Approach

The enantioselective synthesis of **(4R)-Hept-2-en-4-ol** can be approached through several established asymmetric methodologies. One of the most reliable methods involves the asymmetric addition of a nucleophile to an  $\alpha,\beta$ -unsaturated ketone precursor, (E)-hept-2-en-4-one. This can be achieved using a chiral reducing agent or a catalytic asymmetric process.

Below is a detailed, representative experimental protocol based on the well-established CBS (Corey-Bakshi-Shibata) reduction, a highly effective method for the enantioselective reduction of ketones.

## Experimental Protocol: Asymmetric Reduction of (E)-Hept-2-en-4-one



#### Materials:

- (E)-Hept-2-en-4-one
- (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
- Borane-dimethyl sulfide complex (BMS, ~10 M)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
- Anhydrous THF is added to the flask, and the solution is cooled to -20 °C in a cryocool bath.
- Borane-dimethyl sulfide complex (BMS, 0.6 eq) is added dropwise to the stirred solution, and the mixture is allowed to stir for 10 minutes at -20 °C to form the chiral complex.
- A solution of (E)-hept-2-en-4-one (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.
- The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.
- The mixture is allowed to warm to room temperature and then stirred for an additional 30 minutes.



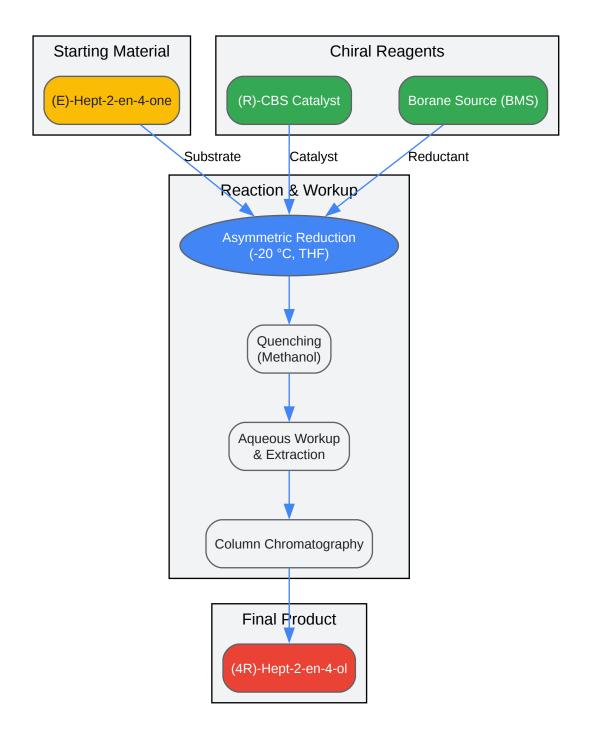
- The reaction mixture is poured into a saturated aqueous NH<sub>4</sub>Cl solution and extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (4R)-Hept-2-en-4-ol.

Characterization: The enantiomeric excess of the product would be determined by chiral HPLC or GC analysis. The structure and purity would be confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy.

## **Logical Workflow of Asymmetric Synthesis**

The following diagram illustrates the logical workflow for the enantioselective synthesis of **(4R)-Hept-2-en-4-ol** via asymmetric reduction.





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Caption: Asymmetric synthesis of (4R)-Hept-2-en-4-ol.

## Signaling Pathways and Biological Relevance



Currently, there is no specific information in the scientific literature detailing the involvement of **(4R)-Hept-2-en-4-ol** in any signaling pathways or its specific biological activities. However, chiral allylic alcohols are important pharmacophores and intermediates in the synthesis of various biologically active natural products and pharmaceuticals. The stereochemistry at the hydroxyl-bearing carbon is often crucial for biological efficacy and receptor binding.

#### Conclusion

(4R)-Hept-2-en-4-ol is a chiral molecule with significant potential in stereoselective synthesis. While detailed experimental data for this specific enantiomer is scarce, its synthesis can be achieved through established asymmetric methods, such as the CBS reduction of the corresponding enone. The predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis, characterization, and potential biological applications of this and related chiral allylic alcohols is warranted to fully explore their utility in drug discovery and development.

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#### References

- 1. Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts PMC [pmc.ncbi.nlm.nih.gov]
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